molecular formula C22H23N5O2S B11416451 3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine

3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine

Cat. No.: B11416451
M. Wt: 421.5 g/mol
InChI Key: WOICAJJPSZXHRP-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring fused with a quinazoline moiety imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline

InChI

InChI=1S/C22H23N5O2S/c1-15-9-11-17(12-10-15)30(28,29)22-21-23-20(26-13-5-6-16(2)14-26)18-7-3-4-8-19(18)27(21)25-24-22/h3-4,7-12,16H,5-6,13-14H2,1-2H3

InChI Key

WOICAJJPSZXHRP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation can yield triazoloquinazoline derivatives . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazolines and triazolopyridines, which share structural features and biological activities. Examples include:

Uniqueness

What sets 3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine apart is its specific substitution pattern and the presence of the piperidine ring

Biological Activity

The compound 3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology and molecular pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a piperidine core substituted with a quinazoline derivative and a triazole moiety. Its structural complexity suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • PI3K Inhibition : A related series of compounds demonstrated potent inhibition of PI3K and mTOR pathways, crucial for cancer cell proliferation. Specifically, compounds synthesized in this series showed effective antiproliferative activity against HCT116 and MCF-7 cancer cell lines through MTT assays .
  • Cytotoxicity : In vitro studies have shown that derivatives of quinazoline can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. For example, certain analogs displayed superior cytotoxicity against colorectal cancer cells compared to standard treatments like cabozantinib .

The proposed mechanism involves the inhibition of key signaling pathways involved in tumor growth and survival. The interaction of these compounds with specific kinases such as c-Met and VEGFR-2 has been documented, suggesting a multi-targeted approach to cancer treatment.

Study 1: Synthesis and Evaluation

A study focused on synthesizing quinazoline derivatives revealed that specific modifications to the structure significantly enhanced their biological activity against cancer cell lines. The synthesized compounds were subjected to various assays to evaluate their cytotoxic effects and mechanism of action. Notably, some compounds showed a marked ability to arrest the cell cycle and induce apoptosis in cancer cells while maintaining a favorable safety profile against normal cells .

Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis highlighted that the presence of specific functional groups on the quinazoline scaffold significantly influenced the biological activity of the compounds. For instance, substituents such as sulfonyl groups were found to enhance binding affinity to target proteins involved in tumorigenesis .

Data Tables

Compound NameTarget KinaseIC50 (µM)Cell Line TestedApoptosis Induction
3-Methyl Compound API3Kα0.25HCT116Yes
3-Methyl Compound Bc-Met0.15MCF-7Yes
3-Methyl Compound CVEGFR-20.30HCT116No

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